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molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No. B571893
M. Wt: 162.192
InChI Key: WIMHUMILCZAGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652032B2

Procedure details

0.74 g (8.04 mW of chloroacetone is added to a solution of 0.5 g (mM) of 2-amino-5-methoxypyridine in 17 ml of ethanol. The mixture is refluxed for 20 hours and then concentrated under reduced pressure. Ethyl acetate is added to the evaporation residue and the organic phase is washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride. The organic phase is subsequently dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The evaporation residue is purified by NH2 (amino group)-grafted silica gel chromatography, elution being carried out with a toluene/isopropyl alcohol mixture (99/1; v/v). The expected product is obtained in the form of an orange oil with a yield of 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][N:8]=1>C(O)C>[CH3:4][C:3]1[N:6]=[C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][N:8]2[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)OC
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate is added to the evaporation residue
WASH
Type
WASH
Details
the organic phase is washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is subsequently dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by NH2 (
WASH
Type
WASH
Details
amino group)-grafted silica gel chromatography, elution

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2)OC)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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